Cyclohexanebutanoic acid, barium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

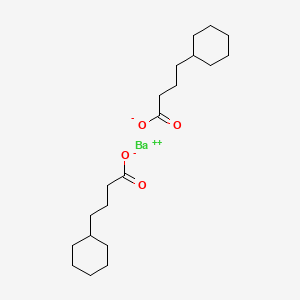

Cyclohexanebutanoic acid, barium salt is a useful research compound. Its molecular formula is C10H18BaO2 and its molecular weight is 307.58 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

This compound is a barium salt of cyclohexanebutyric acid , and its biological targets may be inferred from those of its constituent ions.

Mode of Action

As a barium salt, it may interact with biological systems through the barium ion, which is known to block potassium channels

Biochemical Pathways

Barium ions are known to affect several biochemical pathways, including those involving potassium channels

Pharmacokinetics

As a barium compound, it may have low bioavailability due to the poor solubility of barium salts

Result of Action

Barium ions are known to block potassium channels, which can affect cellular excitability

Action Environment

The action of Barium Cyclohexanebutyrate may be influenced by various environmental factors, such as pH and the presence of other ions. For example, the solubility of barium salts can be affected by pH . .

Applications De Recherche Scientifique

Pharmaceutical Applications

Cyclohexanebutanoic acid, barium salt has been investigated for its potential uses in pharmaceuticals. It has been noted for its role in drug formulation and as an intermediate in the synthesis of various medicinal compounds.

Case Study: Metabolism Research

A study published in the Journal of Bacteriology examined the metabolism of cyclohexanebutanoic acid by Arthrobacter sp. strain CA1. This research highlighted the compound's potential as a carbon source for microbial growth, which could be pivotal in bioremediation processes where microbial degradation of organic pollutants is necessary .

Agricultural Applications

In agriculture, cyclohexanebutanoic acid derivatives have been explored for their effects on plant growth and development. The barium salt form may enhance soil properties or act as a growth regulator.

Case Study: Plant Growth Regulation

Research indicates that barium salts can influence plant metabolism and growth patterns. For instance, studies have shown that certain barium compounds can enhance nutrient uptake in plants, leading to improved crop yields under specific conditions .

Environmental Applications

The environmental impact and safety of this compound have been assessed through various ecological studies. Its low hazard potential in aquatic environments has been documented, making it a candidate for use in environmentally friendly applications.

Data Table: Environmental Safety Assessment

Industrial Applications

The compound has potential applications in industrial processes, particularly as a stabilizer or additive in plastics and coatings. Its chemical properties can enhance the durability and performance of materials.

Case Study: Polymer Additive

Research has indicated that incorporating barium salts like cyclohexanebutanoic acid into polymer matrices can improve thermal stability and reduce flammability. This application is particularly relevant in developing safer materials for construction and manufacturing industries .

Propriétés

Numéro CAS |

62669-65-2 |

|---|---|

Formule moléculaire |

C10H18BaO2 |

Poids moléculaire |

307.58 g/mol |

Nom IUPAC |

barium(2+);4-cyclohexylbutanoate |

InChI |

InChI=1S/C10H18O2.Ba/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

Clé InChI |

VEJXWQYJRKCZDU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ba+2] |

SMILES canonique |

C1CCC(CC1)CCCC(=O)O.[Ba] |

Key on ui other cas no. |

62669-65-2 |

Description physique |

White powder; Insoluble in water; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

4441-63-8 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.